Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate
Overview
Description
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine class of drugs. This compound is commonly used in scientific research due to its unique pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Intermediates
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate and its derivatives have been extensively used in chemical synthesis. They serve as intermediates in the production of various compounds, including pharmaceuticals. For instance, an improved synthesis of Clopidogrel sulfate, an antiplatelet drug, utilizes a derivative of this compound (Hu Jia-peng, 2012). Similarly, the synthesis of other compounds like 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate, a key intermediate in the preparation of certain pharmaceutical agents, involves a related chemical structure (L. Rene & B. Badet, 1994).
Pharmaceutical Research and Development
In pharmaceutical research, these compounds are integral in developing new medications. The synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to the target compound, is used in various pharmaceutical applications (Wang Guo-hua, 2008). The versatility of these compounds allows them to be used in synthesizing diverse pharmaceutical products.
Material Science and Nanotechnology
In the field of material science and nanotechnology, derivatives of Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate have been employed in the synthesis of new materials with potential applications. For example, the synthesis of mixed methyl-(2,4-dinitrophenyl)-aminopropanoate crystals, a new nonlinear optical material, is achieved using a similar compound (S. M. Rao et al., 1991). These materials could be significant in developing new technologies in electronics and optics.
Bioactive Compounds and Drug Discovery
This compound and its derivatives are also central in the discovery and synthesis of bioactive compounds. Research on novel heterocyclic disperse dyes with thiophene moiety, which has applications in textile industries, uses related chemical structures (O. Iyun et al., 2015). Moreover, in drug discovery, derivatives of this compound have been synthesized and evaluated for their cytotoxic effects, aiding in the development of new cancer therapies (Eman M. Flefel et al., 2015).
properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenyl)ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-16-11(15)7-14-5-4-8-2-3-9(12)6-10(8)13/h2-3,6,14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSIXFRZPNYMCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCCC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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